molecular formula C13H15FN2O2 B12954987 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Cat. No.: B12954987
M. Wt: 250.27 g/mol
InChI Key: FLJNMLVSLSBDLU-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound with the molecular formula C19H26BFN2O3 and a molecular weight of 360.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrahydropyran ring attached to an indazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Tetrahydropyran Ring: This step involves nucleophilic substitution reactions where the tetrahydropyran moiety is introduced.

    Final Functionalization: The methyl group and hydroxyl group are introduced through alkylation and oxidation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the indazole core, such as ketones, alcohols, amines, and substituted indazoles .

Scientific Research Applications

6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Uniqueness

The uniqueness of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol lies in its specific substitution pattern and the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

6-fluoro-5-methyl-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C13H15FN2O2/c1-8-10(14)6-11-9(13(8)17)7-15-16(11)12-4-2-3-5-18-12/h6-7,12,17H,2-5H2,1H3

InChI Key

FLJNMLVSLSBDLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)C=NN2C3CCCCO3)F

Origin of Product

United States

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